4-[(2-carboxyphenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-carboxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)9-5-7-10(8-6-9)22(20,21)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROLTMRNWCZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Analytical and Spectroscopic Characterization of 4 2 Carboxyphenyl Sulfamoyl Benzoic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for unambiguously determining the molecular structure of 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification. rsc.org Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons from the carboxylic acid and sulfonamide groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would be complex, featuring signals for eight protons distributed across two differently substituted benzene (B151609) rings. The protons on the 4-sulfamoylbenzoic acid moiety would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 2-carboxyphenyl portion would present a more complex splitting pattern due to their ortho, meta, and para relationships. Furthermore, highly deshielded, broad singlets corresponding to the two carboxylic acid protons (-COOH) and the sulfonamide proton (-SO₂NH-) would be observed at the lower field end of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. docbrown.info For the symmetric structure of this compound, 10 distinct signals would be anticipated in the aromatic region, along with two separate signals for the carboxyl carbons, which are typically found at the most downfield region (around 165-175 ppm). The carbon atoms directly attached to the electron-withdrawing sulfonyl group and carboxyl groups would be significantly deshielded.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (8H) | 7.20 - 8.10 | Multiplet |
| Sulfonamide NH (1H) | ~10.5 | Broad Singlet |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic CH | 115 - 135 |
| Aromatic C (quaternary) | 130 - 145 |
High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₄H₁₁NO₆S), the calculated exact mass is 321.0307 Da.
Electrospray ionization (ESI) in negative ion mode is the most suitable technique for this compound, given its acidic nature. The [M-H]⁻ ion would be observed at m/z 320.0235. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal the molecule's fragmentation pattern, offering further structural confirmation. nih.gov Key fragmentation pathways would likely involve the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl groups and sulfur dioxide (SO₂, 64 Da). Cleavage of the C-S and S-N bonds of the sulfonamide linkage is also a characteristic fragmentation route for this class of compounds. libretexts.orgdocbrown.info
Predicted HR-MS Data and Major Fragments
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₄H₁₀NO₆S]⁻ | 320.0235 | [M-H]⁻ (Parent Ion) |
| [C₁₃H₁₀NO₄S]⁻ | 276.0336 | [M-H-CO₂]⁻ |
| [C₁₄H₁₀NO₄S]⁻ | 290.0285 | [M-H-O₂]⁻ (less common) |
| [C₇H₄O₂S]⁻ | 151.9914 | Cleavage at S-N bond |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. nih.gov
For this compound, the IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The N-H stretch of the sulfonamide would appear as a sharper peak around 3300 cm⁻¹. Two of the most intense and characteristic peaks would be from the C=O stretch of the carboxyl groups (~1700 cm⁻¹) and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively).
The Raman spectrum would clearly show the aromatic C=C stretching vibrations between 1580-1620 cm⁻¹. The symmetric S=O stretch is also typically strong in the Raman spectrum.
Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic) | 2500-3300 (very broad) | Weak |
| N-H Stretch (Sulfonamide) | ~3300 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=O Stretch (Carboxylic) | ~1700 (strong) | Moderate |
| Aromatic C=C Stretch | 1580-1620 | Strong |
| S=O Asymmetric Stretch | ~1350 (strong) | Moderate |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic methods are essential for separating this compound from reaction impurities and for accurately determining its purity.
Reversed-phase HPLC and UPLC are the primary methods for the analysis and purity assessment of non-volatile, polar aromatic compounds like this compound. mdpi.com These techniques separate compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
A typical method would involve a gradient elution, starting with a highly aqueous mobile phase (e.g., water with 0.1% formic or acetic acid to ensure the carboxylic acid groups remain protonated) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. wu.ac.th Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). Purity is determined by integrating the peak area of the main compound and any impurities, assuming similar response factors. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. researchgate.netselectscience.net
Illustrative HPLC/UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The molecule's high polarity, multiple hydrogen-bonding sites (two -COOH, one -NH), and high molecular weight result in extremely low volatility and thermal instability, preventing it from passing through a GC column without decomposition.
To enable GC-MS analysis, a chemical derivatization step is mandatory. mdpi.com This process replaces the active hydrogens on the carboxylic acid and sulfonamide groups with non-polar moieties, thereby increasing volatility and thermal stability. nih.gov A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the -COOH and -NH groups into their trimethylsilyl (-Si(CH₃)₃) ester and silylated amine counterparts, respectively. mdpi.com After derivatization, the resulting compound can be analyzed by GC-MS, providing separation from other derivatized impurities and yielding a mass spectrum that can confirm the structure of the derivatized molecule.
Illustrative GC-MS Method Parameters (Post-Derivatization)
| Step | Parameter | Condition |
|---|---|---|
| Derivatization | Reagent | BSTFA with 1% TMCS |
| Conditions | Heat at 70 °C for 30 minutes | |
| GC Analysis | Column | Fused-silica capillary (e.g., HP-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Oven Program | 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min | |
| MS Analysis | Ionization Mode | Electron Ionization (EI, 70 eV) |
Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS)
Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC/MS) stands as a definitive method for the precise quantification of this compound. This technique is renowned for its high accuracy and precision, largely because it employs a stable, isotopically labeled version of the analyte as an internal standard. The co-elution of the analyte and its labeled counterpart allows for the correction of variations during sample preparation, injection, and ionization, thereby minimizing matrix effects and improving quantitative reliability.
The typical workflow involves spiking the sample with a known amount of the isotopically labeled internal standard of this compound. Following sample extraction and cleanup, the extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. usda.gov Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol. nih.gov
Detection is performed using a tandem mass spectrometer (MS/MS), usually equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode. nih.govnih.gov For sulfonamides, positive ESI mode is common. nih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. usda.govnih.gov This highly selective process ensures that only the compound of interest is measured, even in complex matrices. The ratio of the peak area of the analyte to that of its isotopically labeled internal standard is used for quantification against a calibration curve. acgpubs.org
The table below details representative MS/MS parameters that would be optimized for the analysis of sulfonamide compounds.
| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| Sulfonamides (General) | [M+H]⁺ | 156.1 | Variable (e.g., 15-35) | Positive ESI |
| Sulfonamides (General) | [M+H]⁺ | 108.1 | Variable (e.g., 20-40) | Positive ESI |
| Sulfonamides (General) | [M+H]⁺ | 92.1 | Variable (e.g., 25-45) | Positive ESI |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it This method provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how multiple molecules pack together to form the crystal lattice. For a molecule like this compound, this technique can reveal the intramolecular geometry and the complex network of intermolecular interactions that dictate its solid-state properties.
In single-crystal X-ray diffraction, a high-quality single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The geometric positions of these spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal. The intensities of the spots are then used to calculate the electron density map, from which the positions of all atoms in the molecule can be determined.
While specific crystallographic data for this compound is not publicly available, an analysis of its close isomer, p-sulfamoylbenzoic acid, provides a representative example of the data obtained from such an analysis. researchgate.net The crystallographic parameters for this related compound are detailed in the table below.
| Parameter | Value for p-sulfamoylbenzoic acid researchgate.net |
|---|---|
| Chemical Formula | C₇H₇NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.611(1) |
| b (Å) | 25.138(2) |
| c (Å) | 10.150(2) |
| β (°) | 99.28(1) |
| Volume (ų) | 1663.7 |
| Z (molecules/unit cell) | 8 |
The data from a single-crystal structure determination allows for a detailed analysis of the supramolecular architecture. In the solid state, molecules of this compound would be held together by a network of strong intermolecular interactions. Given the functional groups present—two carboxylic acid groups and a sulfonamide group—hydrogen bonding is expected to be the dominant interaction.
The carboxylic acid groups are potent hydrogen bond donors and acceptors and frequently form robust, dimeric "supramolecular synthons". mdpi.com Specifically, they often form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comnih.gov The sulfonamide group also actively participates in hydrogen bonding, with the N-H protons acting as donors and the sulfonyl oxygens acting as acceptors. This leads to the formation of N-H···O hydrogen bonds that can link the carboxylic acid dimers into chains or sheets, building a higher-dimensional network. These varied packing arrangements ultimately give rise to the observed crystal structure and morphology. units.it
In the case of p-sulfamoylbenzoic acid, the molecules are linked by hydrogen bonds involving both the carboxylic acid and sulfonamide groups, creating a complex three-dimensional framework. researchgate.net A similar, rich network of interactions would be expected for this compound, governing its packing in the solid state.
Emerging Analytical Techniques for Detection and Characterization
Beyond established methods, several emerging techniques offer new capabilities for the detection and characterization of this compound and its derivatives. These methods often provide advantages in speed, sensitivity, portability, or by providing different types of structural information.
Ambient Ionization Mass Spectrometry (AIMS): Techniques such as Paper Spray Ionization (PSI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal to no sample preparation. When coupled with portable mass spectrometers, these methods enable rapid, on-site screening and identification of the target compound in various matrices.
Advanced Materials for Sample Preparation: The development of novel sorbents is enhancing the efficiency and selectivity of sample extraction. For instance, magnetic covalent organic frameworks (COFs) are being used for magnetic solid-phase extraction (MSPE). These materials offer high surface area and tunable functionality, allowing for highly selective pre-concentration of sulfonamides from complex samples prior to UPLC-MS/MS analysis, leading to lower detection limits and cleaner extracts.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. For a molecule like this compound, IMS-MS could be used to separate it from isomeric impurities that may not be separable by chromatography alone. It provides an additional dimension of separation, increasing analytical confidence and allowing for the determination of the ion's collisional cross-section (CCS), a valuable physicochemical parameter.
Three-Dimensional Electron Diffraction (3DED): For cases where growing single crystals large enough for X-ray diffraction is challenging, 3DED has emerged as a powerful alternative. nih.gov This technique can determine complete crystal structures from nanocrystals, making it applicable to a wider range of materials, including those obtained as microcrystalline powders. nih.gov
Computational Chemistry and in Silico Modeling of 4 2 Carboxyphenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) Studies
DFT studies would be instrumental in determining the optimized geometry of 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid, predicting its vibrational frequencies (e.g., IR and Raman spectra), and calculating various electronic properties. A typical DFT study, often using a basis set like B3LYP/6-311G(d,p), would yield the molecule's total energy, dipole moment, and polarizability. These foundational calculations are prerequisites for more advanced analyses.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity. For this compound, analysis would pinpoint which parts of the molecule (e.g., the benzoic acid rings, the sulfonamide bridge) are the primary sites for electron donation and acceptance.
Hypothetical FMO Data Table
| Parameter | Expected Value (Arbitrary Units) | Implication |
|---|---|---|
| EHOMO | -X eV | Electron-donating capability |
| ELUMO | -Y eV | Electron-accepting capability |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. For this compound, an MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl and sulfonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the acidic protons of the carboxyl groups and the amine proton, highlighting sites for nucleophilic interaction.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (stabilization energies) between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding intramolecular stability and delocalization of electron density. NPA, a related method, calculates the charge distribution on each atom. This would reveal how the electron-withdrawing sulfonyl group and carboxyl groups affect the charge distribution across the two phenyl rings.
Hypothetical NPA Data Table
| Atom | Calculated Charge (e) |
|---|---|
| S(1) | +x |
| O(1) | -y |
| O(2) | -z |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
These computational techniques are essential in drug discovery for predicting how a ligand (the molecule of interest) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Receptors
Molecular docking simulations would place this compound into the active site of a target receptor to predict its preferred binding orientation and calculate a "docking score," which estimates the binding affinity. Given its structure, likely targets could include enzymes such as carbonic anhydrases or cyclooxygenases. The simulation would identify key interactions, such as hydrogen bonds between the sulfonamide or carboxyl groups and amino acid residues in the receptor's active site. Following docking, molecular dynamics simulations could be run to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.
Hypothetical Docking Data Table
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|
While the specific data for this compound is not currently available in the literature, the computational framework described here represents the standard and expected approach for its in silico characterization. Future research is needed to generate these specific datasets and elucidate the molecule's full chemical and pharmacological potential.
Conformational Analysis and Flexibility of this compound
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule and identify its stable conformers. These calculations can reveal the energetically preferred orientations of the phenyl rings and carboxyl groups relative to each other. For similar bi-aryl compounds, the lowest energy conformations are often non-planar due to steric hindrance between the ortho-substituents on the phenyl rings. In the case of this compound, the ortho-carboxyl group on one ring and the hydrogen atoms on the other would influence the preferred dihedral angle.
The following table summarizes the key torsional angles that are typically investigated in the conformational analysis of molecules with a similar diaryl sulfamoyl structure.
| Torsional Angle | Description | Expected Impact on Conformation |
| C-C-S-N | Rotation around the bond connecting the benzoic acid ring to the sulfur atom. | Influences the orientation of the first phenyl ring relative to the sulfamoyl bridge. |
| C-S-N-C | Rotation around the sulfonamide S-N bond. | Significantly alters the relative positions of the two aromatic rings. |
| S-N-C-C | Rotation around the bond connecting the nitrogen atom to the carboxyphenyl ring. | Influences the orientation of the second phenyl ring relative to the sulfamoyl bridge. |
| C-C-C=O | Rotation of the carboxyl groups. | Affects intramolecular hydrogen bonding possibilities and intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. fiveable.menih.gov These models are instrumental in ligand-based drug design, where the knowledge of active molecules is used to predict the activity of new, untested compounds. fiveable.me For series of compounds related to this compound, such as sulfamoyl benzoic acid (SBA) analogues, QSAR studies have been pivotal in guiding the synthesis of more potent and selective molecules. nih.govcornell.edunih.govacs.org
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. jbclinpharm.org
For sulfamoyl benzoic acid derivatives, relevant descriptors in QSAR models often include:
| Descriptor Class | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Relate to the molecule's ability to engage in electrostatic and orbital interactions. acs.org |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's partitioning between aqueous and lipid environments, crucial for membrane permeability and reaching target sites. nih.gov |
| Steric/Topological | Molecular weight, molar refractivity, shape indices | Quantify the size and shape of the molecule, which are important for fitting into a binding pocket. dergipark.org.tr |
| Hydrogen Bonding | Number of hydrogen bond donors and acceptors | Critical for specific interactions with biological targets. nih.gov |
Once a validated QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. This ligand-based approach, which relies on the information from known active compounds, is particularly useful when the three-dimensional structure of the biological target is unknown. fiveable.me The insights gained from the descriptors that are most influential in the QSAR model also provide a deeper understanding of the structure-activity relationships within the chemical series. nih.gov
Theoretical Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be theoretically predicted using quantum chemical calculations, primarily based on Density Functional Theory (DFT). nih.govekb.eg These methods provide valuable information about the electronic structure of the molecule, which governs its behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): A key concept in predicting chemical reactivity is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, indicating its nucleophilic character.
The LUMO represents the lowest energy state for an incoming electron and is associated with the molecule's ability to accept electrons, indicating its electrophilic character.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations have shown that the HOMO is located over the chlorosulfamoyl benzoic acid ring, indicating this region is prone to electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org
Red regions (negative potential) indicate an excess of electrons and are likely sites for electrophilic attack. In sulfamoylbenzoic acid derivatives, these are typically found around the oxygen atoms of the carboxyl and sulfonyl groups. acs.org
Blue regions (positive potential) indicate a deficiency of electrons and are susceptible to nucleophilic attack. These are often located around the acidic hydrogen atoms of the carboxyl groups. acs.org
Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. nih.govresearchgate.netscielo.org.mx
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These theoretical calculations provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding its potential applications and further chemical modifications.
Investigation of Structure Activity Relationships Sar for 4 2 Carboxyphenyl Sulfamoyl Benzoic Acid Analogues in Biological Systems
Systematic Studies on Enzyme Inhibitory Potency
The 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid scaffold has been the subject of extensive investigation to understand how structural modifications influence its ability to inhibit various enzymes. These studies have provided valuable insights into the key molecular interactions that govern inhibitory potency.
Modulation of Cytosolic Phospholipase A2α (cPLA2α) Activity
Analogues of 4-sulfamoylbenzoic acid have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. Research has shown that the substituents on the sulfonamide nitrogen play a pivotal role in determining the inhibitory activity.
Initial studies on an N,N-disubstituted 4-sulfamoylbenzoic acid derivative revealed micromolar activity. Subsequent structural modifications aimed at enhancing this potency demonstrated that significant improvements could be achieved through structural convergence with known potent benzhydrylindole-substituted benzoic acid inhibitors. This led to the development of compounds with submicromolar IC50 values. nih.govslideshare.net
Key findings from these structure-activity relationship studies include:
Introduction of a benzhydryl-substituted indole (B1671886) moiety: This modification proved to be highly effective. For instance, a compound featuring a benzhydryl-substituted 5-chloro-2-methylindole (B45293) group (Compound 79) exhibited a significantly improved IC50 of 1.8 µM. slideshare.net
Additional substitution on the sulfonamide nitrogen: Further substitution on the sulfonamide nitrogen of the indolylethyl-containing analogues led to even greater potency. Compound 85, which includes an additional substituent, displayed an IC50 of 0.25 µM. nih.govslideshare.net
Polar substituents: The introduction of more polar substituents on the sulfonamide nitrogen also enhanced the inhibitory effect. Compound 88, bearing a hydroxyethylethoxy group, showed an IC50 of 0.66 µM. nih.govslideshare.net
Substitution on the phenyl ring: Introducing a chlorine atom at the 4-position of a phenyl residue attached to the sulfonamide nitrogen increased the inhibitory potency threefold. slideshare.net
| Compound | Modification | cPLA2α IC50 (µM) |
|---|---|---|
| Compound 79 | Benzhydryl-substituted 5-chloro-2-methylindole | 1.8 |
| Compound 81 | Additional methyl group on sulfonamide nitrogen of Compound 79 analogue | 1.4 |
| Compound 85 | N-indolylethyl-substituted with an additional substituent on the sulfonamide nitrogen | 0.25 |
| Compound 88 | N-indolylethyl-substituted with a hydroxyethylethoxy substituent on the sulfonamide nitrogen | 0.66 |
| Compound 33 analogue | Chlorine at 4-position of N-phenyl group | 12 |
Inhibition of Carbonic Anhydrase (CA) Isozymes
Benzenesulfonamides, a class of compounds that includes this compound, are well-established inhibitors of carbonic anhydrases (CAs). The structure-activity relationship of these compounds has been extensively studied to achieve isoform-selective inhibition.
The primary interaction of sulfonamide-based inhibitors with CAs involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The "tail" of the inhibitor, which is the part of the molecule extending away from the sulfonamide group, plays a crucial role in determining the affinity and isoform selectivity by interacting with different amino acid residues in the active site. mdpi.com
Key structural determinants for CA inhibition include:
Substituents on the benzene (B151609) ring: The nature and position of substituents on the benzenesulfonamide (B165840) ring significantly influence inhibitory potency. For instance, tetrafluoro-substituted benzenesulfonamides have been shown to be more effective inhibitors against several CA isoforms compared to their non-fluorinated counterparts. nih.gov
Tail modifications: The groups attached to the benzenesulfonamide core are critical for isoform specificity. Active-site residues, particularly at positions 92 and 131, dictate the binding and affinity of the inhibitors. Modifications of the inhibitor's tail can exploit differences in these residues among the various CA isoforms to achieve selectivity. mdpi.com
Nanomolar affinities: Many benzenesulfonamide-based inhibitors exhibit nanomolar affinities for several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. mdpi.comnih.gov For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed inhibition constants (KI) in the low nanomolar range for hCA I (13.3–87.6 nM), hCA II (5.3–384.3 nM), and hCA VII (1.1–13.5 nM). excli.de
| Compound Class | Target Isoform | Inhibition Constant (KI/Kd) Range |
|---|---|---|
| Tetrafluoro-substituted benzenesulfonamides | hCA IX | 1.5 - 38.9 nM |
| Tetrafluoro-substituted benzenesulfonamides | hCA XII | 0.8 - 12.4 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM |
| Methyl 5-sulfamoyl-benzoates (Compound 4b) | CAIX | 0.12 nM (Kd) |
Effects on Bacterial Enzyme Targets (e.g., Enoyl-ACP Reductase)
While specific studies on this compound analogues targeting enoyl-ACP reductase are not extensively documented, the broader class of sulfonamides is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, making it an excellent target for selective antibacterial agents. nih.gov
Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). nih.gov A study on newly synthesized sulfonamide analogues, including 4-((4-acetamidophenyl)sulfonamido)benzoic acid (FQ5), demonstrated antibacterial activity against various bacterial strains, with FQ5 showing potent activity with MIC values of 16-32 µg/mL. nih.gov
Ligand-Receptor Agonism and Antagonism Profiles
Beyond enzyme inhibition, derivatives of the this compound scaffold have been engineered to act as specific agonists for G protein-coupled receptors.
Agonist Activity at Lysophosphatidic Acid Receptor 2 (LPA2)
A significant area of research has been the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the lysophosphatidic acid receptor 2 (LPA2). These efforts have led to the identification of compounds with subnanomolar and even picomolar activity. nih.govnih.gov
The structure-activity relationship studies for these LPA2 agonists have identified several critical structural features:
Four-carbon chain linker: A linker of four carbon atoms between the sulfamoylbenzoic acid head group and the tail group was found to be optimal for high potency. This modification lowered the EC50 value from the micromolar to the nanomolar range. nih.govnih.gov
1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group: This specific tail group is crucial for potent agonist activity. Replacing it with other moieties, such as isoindolyl-1,3-dione or indolyl-2,3-dione, resulted in a loss of activity, likely due to the absence of key π–π interactions in the LPA2 binding pocket. nih.gov
Electron-withdrawing groups on the phenyl head group: The introduction of an electron-withdrawing group, such as a chloro group, meta to the carboxyl group on the benzoic acid ring, dramatically increased potency. This led to the discovery of compound 11d, which exhibited picomolar activity (EC50 = 5.06 × 10⁻³ nM). nih.gov
| Compound | Key Structural Features | LPA2 Agonist Activity (EC50, nM) |
|---|---|---|
| Compound 4 | Three-carbon linker | ~2000 |
| Compound 5 | Four-carbon linker | Potency in the nanomolar range |
| Compound 6 | Five-carbon linker | Less potent than compound 5 |
| Compound 11d | Four-carbon linker, chloro group meta to carboxyl | 0.00506 |
| Compound 11c | Four-carbon linker, fluoro group meta to carboxyl | 0.15 |
| Compound 8c | Four-carbon linker, bromo group meta to carboxyl | 60.90 |
Structural Determinants of Antimicrobial Efficacy
The antimicrobial activity of sulfonamides, including analogues of this compound, is governed by several key structural features that allow them to effectively inhibit bacterial growth.
The primary mechanism of action for the antibacterial activity of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), which blocks the synthesis of folic acid, a vital component for bacterial DNA replication. nih.gov The structural similarity of sulfonamides to p-aminobenzoic acid (pABA), the natural substrate of DHPS, is fundamental to their antibacterial effect.
Key structural requirements for the antibacterial activity of sulfonamides include:
A free amino group: A free para-amino group on the benzenesulfonamide skeleton is generally considered essential for activity, as this group is crucial for mimicking pABA. slideshare.net
Direct linkage of sulfur to the benzene ring: The sulfur atom of the sulfonamide group must be directly attached to the aromatic ring. slideshare.net
Substitutions on the aromatic ring: While substitutions on the aromatic ring can sometimes decrease or abolish activity, the introduction of electron-withdrawing groups such as -Cl, -F, -Br, and -NO2 has been shown to improve antibacterial efficacy. slideshare.netnih.gov
Heterocyclic moieties: The incorporation of various heterocyclic rings into the sulfonamide structure has been a successful strategy in developing potent antibacterial agents. nih.gov
Activity against Gram-Positive Bacterial Strains
The antibacterial potential of sulfonamides has been a cornerstone of antimicrobial chemotherapy since their discovery. The general mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While specific studies on the antibacterial activity of this compound analogues against Gram-positive bacteria are not extensively documented in publicly available literature, the broader class of sulfonamides offers insights into potential SAR.
The core structure, featuring a sulfamoyl linkage (-SO₂NH-), is critical for antibacterial action. Modifications to the aromatic rings and the substituent groups can significantly influence the minimum inhibitory concentration (MIC) against various bacterial strains. For instance, the presence and position of electron-withdrawing or electron-donating groups on the phenyl rings can alter the electronic properties of the molecule, affecting its binding affinity to the target enzyme.
Future research would need to synthesize a series of analogues of this compound and screen them against a panel of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, to establish a clear SAR and determine key structural features for potent antibacterial activity.
Table 1: Hypothetical SAR for Antibacterial Activity against Gram-Positive Bacteria
| Modification on Analogues | Predicted Impact on Activity | Rationale |
| Substitution on the phenyl rings | Could enhance or decrease activity | Electron-withdrawing groups might increase acidity and binding, while bulky groups could cause steric hindrance. |
| Alteration of the carboxylic acid positions | Likely to affect activity | The positions of the carboxyl groups are critical for establishing key interactions within the target's active site. |
| Replacement of the sulfamoyl linker | Would likely diminish activity | The sulfonamide group is a key pharmacophore for many antibacterial agents in this class. |
Impact on Biofilm Formation and Persistence
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antibiotics and host immune responses. The inhibition of biofilm formation is a significant therapeutic strategy. While no direct studies on the effect of this compound analogues on biofilm formation are available, the general principles of anti-biofilm agents can be considered.
Compounds that interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation, are of particular interest. It is plausible that analogues of this compound could act as antagonists for QS receptors or inhibit the synthesis of signaling molecules.
The structural features that might influence anti-biofilm activity include:
Lipophilicity: The ability to penetrate the bacterial cell membrane to reach intracellular targets.
Hydrogen Bonding Capacity: The potential to interact with key residues in QS-related proteins.
To ascertain the impact of these compounds on biofilm formation, experimental studies would be required. Such studies would involve quantifying biofilm production in the presence of varying concentrations of the synthesized analogues and assessing their effects on different stages of biofilm development, from initial attachment to maturation and dispersal.
SAR in Broader Biological Contexts
While specific data for this compound is limited, research on structurally related sulfonamide derivatives has revealed a wide range of biological activities.
Antiviral Activity:
N-sulfonylanthranilic acid derivatives have been identified as allosteric inhibitors of the Dengue virus RNA-dependent RNA polymerase (RdRp). nih.govacs.org A study on these compounds revealed that modifications to the phenylsulfonyl moiety significantly impact their inhibitory potency. For instance, the initial hit compound in a high-throughput screen was improved to an IC₅₀ of 0.7 μM through chemical modifications. nih.gov The antiviral activity of these compounds was found to be specific to the Dengue virus RdRp, with no significant inhibition of other viral polymerases. nih.gov This suggests that the N-sulfonylanthranilic acid scaffold is a promising starting point for the development of novel anti-Dengue therapeutics. One such derivative, NITD-618, showed an EC₅₀ of 1.8 μM against a luciferase reporter Dengue virus-2. nih.gov
Table 2: Antiviral Activity of N-sulfonylanthranilic Acid Analogues
| Compound | Modification | IC₅₀ (DENV-2 RdRp) |
| Initial Hit | - | Moderate |
| Optimized Analogue | Chemical modifications to the initial hit | 0.7 µM nih.gov |
| NITD-618 | A specific N-sulfonylanthranilic acid derivative | EC₅₀ = 1.8 µM nih.gov |
Anticancer Activity:
Several studies have explored the anticancer potential of sulfonamide derivatives. For example, a series of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are associated with cancer. nih.gov Some of these derivatives showed potent inhibition of the tumor-associated hCA IX and XII isoforms with Kᵢ values in the nanomolar range. nih.gov For instance, one derivative exhibited a Kᵢ of 3.4 nM against hCA IX. nih.gov Another study on sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides demonstrated selective cytotoxicity towards breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines.
Furthermore, novel uridyl sulfamoylbenzoate derivatives have been synthesized and evaluated in silico as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1). researchgate.net These compounds showed favorable pharmacological and toxicity profiles in computational models. researchgate.net
Anti-Alzheimer's Activity:
Sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov A study on indole-based sulfonamide derivatives identified compounds with potent AChE inhibitory activity, with IC₅₀ values in the sub-micromolar range. For example, two analogues displayed IC₅₀ values of 0.17 µM and 0.20 µM. jksus.org Another series of biphenyl (B1667301) bis-sulfonamide derivatives also showed inhibitory potential against both AChE and BChE, with the most potent compounds having IC₅₀ values of 2.27 µM for AChE and 7.74 µM for BChE. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl rings are crucial for the inhibitory activity. jksus.orgnih.gov
Table 3: Anti-Alzheimer's Activity of Sulfonamide Analogues
| Compound Class | Target Enzyme | Potency (IC₅₀) |
| Indole-based sulfonamides | AChE | 0.17 µM (most potent) jksus.org |
| Biphenyl bis-sulfonamides | AChE | 2.27 µM (most potent) nih.gov |
| Biphenyl bis-sulfonamides | BChE | 7.74 µM (most potent) nih.gov |
Antioxidant Activity:
The antioxidant potential of sulfonamide derivatives is an emerging area of interest. While direct antioxidant data for this compound is not available, the general structural features of phenolic compounds and some sulfonamides suggest a potential for radical scavenging activity. The presence of labile hydrogen atoms and the ability to delocalize electrons are key determinants of antioxidant capacity. Further studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, would be necessary to quantify the antioxidant potential of this class of compounds.
Mechanistic Insights into the Biological Activity of 4 2 Carboxyphenyl Sulfamoyl Benzoic Acid and Its Derivatives
Elucidation of Molecular Recognition and Binding Events
Molecular recognition is the foundational event for any biological activity, involving specific, non-covalent interactions between a ligand and its biological target. For derivatives of 4-sulfamoylbenzoic acid, these interactions are highly dependent on the nature of the substituents and the topology of the target's binding site.
One notable example involves derivatives designed as antiviral agents targeting the coxsackievirus B3 (CVB3). A novel series of 4-substituted sulfonamidobenzoic acids were developed from a known enterovirus life cycle inhibitor. mdpi.com The antiviral properties of these compounds were linked to their ability to bind to a specific pocket on the viral capsid. mdpi.com This binding event is a critical molecular recognition step that blocks the normal life cycle of the virus. The interactions within this pocket are governed by the specific chemical groups on the derivative, which form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the capsid proteins. mdpi.com
In the context of cellular receptors, sulfamoyl benzoic acid (SBA) analogues have been synthesized as the first specific agonists for the Lysophosphatidic acid (LPA) 2 receptor (LPA2), a G-protein coupled receptor (GPCR). nih.gov Computational docking analyses have rationalized the structure-activity relationship (SAR), showing how these synthetic ligands fit into the LPA2 ligand-binding pocket. nih.gov The carboxylic acid and sulfonamide groups are key pharmacophoric features that engage in crucial hydrogen bonding and ionic interactions with receptor residues, anchoring the molecule and initiating the conformational changes required for receptor activation.
The immune system also relies on intricate molecular recognition events mediated by pattern recognition receptors (PRRs). nih.govwikipedia.orgimmunology.org These receptors, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), recognize specific pathogen-associated molecular patterns (PAMPs). nih.govwikipedia.orgnih.gov While not directly studied with 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid, the principles of PRR recognition—involving shape complementarity and specific non-covalent interactions to distinguish self from non-self—provide a framework for understanding how structurally related molecules could potentially modulate immune responses by interacting with these receptors. nih.gov
Detailed Analysis of Enzyme Catalysis and Inhibition Pathways
Derivatives of 4-sulfamoylbenzoic acid have been extensively studied as inhibitors of several key enzyme families, most notably carbonic anhydrases and phospholipases. The inhibition mechanisms are often competitive, where the inhibitor vies with the natural substrate for the enzyme's active site.
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (SO2NH2) is a well-established zinc-binding group, making sulfonamides potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. Derivatives of 4-sulfamoylbenzoic acid have shown strong inhibitory activity against various CA isozymes, which are involved in processes like pH regulation and aqueous humor secretion in the eye. researchgate.net The sulfonamide moiety coordinates to the Zn(II) ion in the active site, displacing a water molecule/hydroxide ion, while the benzoic acid portion extends into the active site cavity, forming additional interactions that determine the inhibitor's affinity and selectivity for different CA isozymes.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators. researchgate.net The inhibitory mechanism is based on a three-point model of inhibitor binding to the enzyme's active site, which includes a lipophilic anchor, an electrophilic trap for the active site serine, and an acidic binding moiety. researchgate.net Structure-activity relationship studies have shown that modifications to the substituents on the sulfonamide nitrogen can significantly alter potency, with some derivatives achieving submicromolar IC50 values. researchgate.net
Biotin (B1667282) Carboxylase (BC) Inhibition: In the context of antimicrobial research, a related sulfonamide-containing compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), was found to inhibit biotin carboxylase (BC). nih.govsemanticscholar.org This enzyme is crucial for the first step in fatty acid synthesis in bacteria. SABA1 exhibits an atypical inhibition mechanism, binding to the biotin binding site of the enzyme, but only in the presence of ADP. nih.govsemanticscholar.org This suggests a mechanism where the inhibitor stabilizes an intermediate enzyme-product complex, preventing the catalytic cycle from completing.
Tyrosinase Inhibition: Benzoic acid itself is known to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov It competes with the substrate (e.g., catechol) for the enzyme's active site. The IC50 value for benzoic acid against tyrosinase has been determined to be 119 µM. nih.gov This provides a basis for understanding how the benzoic acid moiety of the title compound and its derivatives might interact with and inhibit similar enzymes.
| Enzyme Target | Inhibitor Class | Inhibition Mechanism | Key Structural Feature | Reported Potency |
|---|---|---|---|---|
| Carbonic Anhydrases (CAs) | 4-Sulfamoylbenzoic acid derivatives | Competitive, active site binding | Primary sulfonamide (zinc binding) | Low nanomolar affinity for some isozymes |
| Cytosolic Phospholipase A2α (cPLA2α) | N,N-disubstituted 4-sulfamoylbenzoic acid derivatives | Active site binding | Lipophilic N-substituents, acidic moiety | Submicromolar IC50 values (e.g., 0.25 µM) researchgate.net |
| Biotin Carboxylase (BC) | Sulfonamide-containing benzoates (e.g., SABA1) | Atypical, binds in presence of ADP | Sulfonamide linker | Uncompetitive inhibition with a Ki of 10.3 µM vs ADP semanticscholar.org |
| Tyrosinase | Benzoic acid | Competitive | Carboxylic acid | IC50 = 119 µM nih.gov |
Understanding Signal Transduction Modulation by Receptor Ligands
Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, ultimately resulting in a cellular response. youtube.com Derivatives of this compound can modulate these pathways by acting as ligands for cell surface receptors, particularly GPCRs.
As mentioned, sulfamoyl benzoic acid (SBA) analogues have been developed as potent and specific agonists for the LPA2 receptor. nih.gov GPCRs, like LPA2, are integral membrane proteins that, upon ligand binding, undergo a conformational change. youtube.com This change allows the receptor to interact with and activate an intracellular G-protein. nih.gov The activated G-protein then initiates a downstream signaling cascade. For LPA2, these pathways are known to mediate anti-apoptotic and mucosal barrier-protective effects. nih.gov The binding of an SBA agonist to the LPA2 receptor triggers this cascade, leading to a specific physiological response. The specificity of these synthetic agonists for LPA2 over other LPA receptor subtypes highlights the potential for designing derivatives that can selectively modulate desired signaling pathways while avoiding off-target effects.
The process typically involves the G-protein activating an effector enzyme, such as adenylyl cyclase, which then generates a second messenger like cyclic AMP (cAMP). youtube.com This second messenger amplifies the initial signal and activates downstream proteins, such as protein kinases, which in turn phosphorylate and activate other cellular proteins, leading to the final cellular action. youtube.com
Investigation of Antimicrobial Mechanisms of Action
The antimicrobial properties of sulfonamides and benzoic acid derivatives are well-documented. Their mechanisms of action often involve the disruption of essential metabolic pathways or cellular structures in pathogens.
A primary mechanism for sulfonamides is the inhibition of folic acid synthesis in prokaryotic cells. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides block the production of dihydrofolic acid, a vital component for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids. This effectively halts macromolecular synthesis and arrests bacterial growth. It is plausible that o-sulfamoylbenzoic acid, a structural analog of antibacterial sulfonamides, could act through a similar pathway. mdpi.com
Another key target is fatty acid synthesis. As seen with the inhibitor SABA1, targeting the acetyl-CoA carboxylase (ACC) complex can disrupt the production of fatty acids, which are essential for building and maintaining bacterial cell membranes. nih.govsemanticscholar.org Inhibition of the biotin carboxylase subunit of ACC effectively shuts down this pathway, representing a potent mechanism of antibacterial action. nih.gov
Identifying the specific cellular targets of antimicrobial compounds is crucial for understanding their mechanism of action. For derivatives of 4-sulfamoylbenzoic acid, several targets have been identified.
Viral Capsid Proteins: As discussed, certain 4-substituted sulfonamidobenzoic acid derivatives directly target the viral capsid of coxsackievirus B3. mdpi.com By binding to the capsid, these compounds can inhibit critical viral processes such as attachment, entry, or uncoating, thereby preventing viral replication.
Bacterial Enzymes: Enzymes essential for pathogen viability are prime targets. As noted, dihydropteroate synthase (for folate synthesis) and biotin carboxylase (for fatty acid synthesis) are validated targets for sulfonamide-based antimicrobials. nih.govmdpi.com
Bacterial RNA Polymerase (RNAP): In a search for novel antimicrobial agents, derivatives of 2-benzoyl)benzoic acid were designed to interfere with the interaction between the core RNAP enzyme and the sigma (σ) initiation factor, a crucial step in bacterial transcription. nih.gov By targeting this protein-protein interaction, these compounds can inhibit gene expression and bacterial growth. nih.gov
| Pathogen Class | Cellular Target | Inhibitor Class | Resulting Effect |
|---|---|---|---|
| Bacteria | Dihydropteroate Synthase | Sulfonamides | Inhibition of folic acid synthesis |
| Bacteria | Biotin Carboxylase (ACC) | Sulfonamide-containing benzoates | Inhibition of fatty acid synthesis |
| Bacteria | RNA Polymerase-Sigma Factor Interface | Substituted Benzoic Acids | Inhibition of transcription initiation |
| Enteroviruses (e.g., CVB3) | Viral Capsid Protein | 4-Substituted Sulfonamidobenzoic Acids | Inhibition of viral life cycle (e.g., uncoating) |
Bioactivation Processes and Prodrug Concepts
A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to improve pharmacokinetic properties, such as solubility or cell permeability. mdpi.comnih.gov
The concept of bioactivation is relevant to the this compound scaffold. For instance, the cyclic compound saccharin (B28170) (o-benzoic sulfimide) is considered a prodrug that, upon decyclization by enzymes in microorganisms, is converted to o-sulfamoylbenzoic acid. mdpi.com This active form is a structural analog of antibacterial sulfonamides and can exert antimicrobial effects. mdpi.com
In another application, carboxylic acid and phosphate (B84403) prodrugs were designed for an HBV capsid protein allosteric modulator (a sulfonamide-containing benzoic acid derivative) to improve its poor water solubility. mdpi.comnih.gov These prodrugs, which are essentially esters, are designed to be stable in the gastrointestinal tract but are cleaved by intracellular esterases to release the active parent drug at the site of action. This approach can significantly enhance bioavailability and therapeutic efficacy. mdpi.comnih.gov For example, a hemisuccinate prodrug of the parent compound demonstrated greatly improved water solubility and metabolic stability while retaining the antiviral potency of the original molecule. nih.gov This highlights the power of the prodrug concept to overcome the pharmaceutical limitations of potent but poorly soluble drug candidates.
Coordination Chemistry and Supramolecular Organization Involving 4 2 Carboxyphenyl Sulfamoyl Benzoic Acid
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The utility of 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid as a ligand, often denoted as H2cpsa in literature, stems from its ability to bridge metal centers, creating extended one-, two-, or three-dimensional networks. The V-shape of the ligand, a consequence of the sulfamoyl linkage, along with the potential for the carboxylate groups to adopt various coordination modes, allows for significant structural diversity in the resulting coordination polymers.
The deprotonated carboxylate groups of the this compound ligand are the primary sites for coordination with metal ions. These groups can exhibit a range of coordination modes, which is a key factor in determining the dimensionality and topology of the resulting framework. Common coordination modes observed include monodentate, bidentate chelate, and bidentate bridging. This versatility allows the ligand to connect to one or multiple metal centers, facilitating the growth of extended polymer chains or layers. For instance, in a series of compounds involving divalent metal ions like cobalt, nickel, zinc, and cadmium, the carboxylate groups were found to adopt both monodentate and bidentate bridging fashions, leading to the formation of complex three-dimensional frameworks.
The coordination environment of the metal center is another critical element influencing the final architecture of the MOF. A variety of metal ions have been successfully incorporated into frameworks with this compound, each imposing its own preferred coordination geometry and number. Divalent transition metals such as manganese (Mn(II)), cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)) are frequently employed.
For example, studies have revealed octahedral coordination geometries for Co(II), Ni(II), and Zn(II) ions, where the metal center is coordinated to oxygen atoms from both the carboxylate groups of the ligand and co-ligands like water molecules. In some structures, dinuclear metal units, such as paddle-wheel clusters, act as secondary building units (SBUs). For instance, a copper-based MOF was constructed from dicopper(II) paddle-wheel SBUs linked by the cpsa²⁻ ligands to form a 2D network. The choice of metal ion and reaction conditions can thus be used to tune the resulting structure, from simple one-dimensional chains to complex, interpenetrated three-dimensional networks.
The table below summarizes the coordination environments of different metal centers with the this compound ligand, based on reported crystal structures.
| Metal Ion | Coordination Number | Geometry | Resulting Structure | Reference |
| Co(II) | 6 | Octahedral | 3D Framework | |
| Ni(II) | 6 | Octahedral | 3D Framework | |
| Zn(II) | 6 | Octahedral | 3D Framework | |
| Cd(II) | 7 | Pentagonal bipyramidal | 3D Framework | |
| Cu(II) | 4 | Square Planar (in paddle-wheel) | 2D Layered Network | |
| Mn(II) | 6 | Octahedral | 2D Network |
Self-Assembly Principles and Hydrogen-Bonded Supramolecular Architectures
Beyond metal-ligand coordination, non-covalent interactions, particularly hydrogen bonds, play a crucial role in the self-assembly process. These interactions can direct the organization of individual coordination polymers or molecules into higher-order supramolecular structures, adding another layer of complexity and designability.
The sulfamoyl group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This functionality, combined with the hydrogen bond accepting capabilities of the carboxyl groups, provides a robust system for directing self-assembly. In the absence of metal ions, the molecule can self-assemble into intricate hydrogen-bonded networks. Even within metal-organic frameworks, the sulfamoyl group often participates in intermolecular hydrogen bonding, linking adjacent polymer chains or layers. For example, N-H···O hydrogen bonds involving the sulfamoyl group and carboxylate oxygen atoms have been observed to link 2D layers into a 3D supramolecular architecture. This demonstrates how these directional interactions can be exploited to build upon the primary structure established by coordination bonds.
While most coordination polymers of this compound are synthesized via solvothermal or hydrothermal methods, mechanochemistry offers an alternative, solvent-free route. Mechanochemical synthesis, which involves grinding solid reactants together, can lead to the formation of novel structures or polymorphs that are not accessible from solution-based methods. Research has shown that grinding this acid with various co-formers can produce new hydrogen-bonded supramolecular assemblies. The mechanical force provides the energy to break existing crystal lattices and form new, stable hydrogen-bonded patterns, highlighting a greener and often more efficient synthetic strategy.
Research into Applications of Coordination Compounds and Supramolecular Assemblies
The development of MOFs and coordination polymers from this compound is driven by their potential applications, which arise from their porous nature, high surface area, and the presence of functional groups. Research into the utility of these materials is an active area, with promising results in catalysis and luminescence.
For instance, certain cobalt- and manganese-based coordination polymers synthesized with this ligand have been investigated as catalysts. One study demonstrated that a manganese-based 2D network could act as a catalyst for the Knoevenagel condensation reaction. The catalytic activity is often attributed to the presence of accessible Lewis acidic metal sites within the framework.
Furthermore, the photoluminescent properties of these compounds are of significant interest. Zinc and cadmium MOFs, in particular, often exhibit fluorescence, which can be sensitive to the presence of certain molecules. This suggests potential applications in chemical sensing, where the luminescence of the framework is quenched or enhanced upon interaction with a target analyte. The inherent luminescence is typically attributed to ligand-based electronic transitions.
The table below details some of the investigated applications for these materials.
| Material Type | Metal Ion | Application Studied | Key Finding | Reference |
| Coordination Polymer | Mn(II) | Heterogeneous Catalysis | Catalyzed Knoevenagel condensation reactions. | |
| Coordination Polymer | Zn(II) | Photoluminescence | Exhibits blue light emission in the solid state. | |
| Coordination Polymer | Cd(II) | Photoluminescence | Shows solid-state fluorescent properties. |
Catalytic Applications in Organic Transformations
There is no available research that has investigated or reported the use of this compound or its metallic complexes as catalysts in organic transformations. While the broader class of sulfonated organic compounds has been explored for their catalytic properties, the specific contributions of this particular molecule have not been documented.
Contributions to Electronic and Optical Material Development
Similarly, there is a lack of information regarding any contributions of this compound to the field of electronic and optical materials. Research into the synthesis and characterization of materials incorporating this compound for properties such as conductivity, luminescence, or non-linear optical behavior has not been reported.
Q & A
Basic: What are the optimal synthetic routes and characterization techniques for 4-[(2-carboxyphenyl)sulfamoyl]benzoic acid?
Answer:
The synthesis typically involves sulfamoylation of a benzoic acid precursor. A common approach uses nucleophilic substitution with sulfamoyl chloride derivatives under inert conditions (e.g., dry THF, 0–5°C). For example, coupling 2-carboxyphenylamine with chlorosulfonyl benzoic acid derivatives in the presence of triethylamine yields the target compound . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization requires a combination of techniques:
- NMR (¹H/¹³C) to confirm sulfamoyl linkage and aromatic substitution patterns .
- HPLC (C18 column, UV detection) to assess purity (>95%) .
- FTIR to verify carboxylic acid (1700–1720 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfamoyl-containing benzoic acid derivatives?
Answer:
Discrepancies often arise from differences in assay conditions or cellular models. For instance, studies on enzyme inhibition (e.g., carbonic anhydrase) may show conflicting IC₅₀ values due to variations in pH, substrate concentration, or enzyme isoforms . To address this:
- Standardize assay protocols (e.g., consistent buffer systems, substrate concentrations) across studies .
- Validate findings using orthogonal methods: Compare in vitro enzymatic assays with cell-based viability tests (e.g., MTT assays) to confirm activity .
- Perform docking simulations (AutoDock Vina) to correlate structural features (e.g., sulfamoyl orientation) with activity trends .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
The compound’s sulfamoyl and carboxylic acid groups enable diverse interactions with biological targets:
- Enzyme inhibition : Acts as a zinc-binding group in metalloenzyme inhibitors (e.g., carbonic anhydrase IX, relevant in cancer) .
- Anti-inflammatory activity : Modulates COX-2 expression in macrophage models, validated via qPCR and ELISA .
- Prodrug development : Serves as a scaffold for pH-sensitive prodrugs due to its dual ionizable groups .
Advanced: What advanced spectroscopic methods elucidate the structural dynamics of this compound in solution?
Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .
- Dynamic NMR : Detects rotational barriers of the sulfamoyl group (ΔG‡ ~12–15 kcal/mol) in DMSO-d₆ .
- Time-resolved fluorescence : Probes solvation effects on excited-state behavior, critical for photostability in drug formulations .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of sulfamoyl chloride byproducts .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfamoyl group .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing carboxylic acid group meta to the sulfamoyl moiety enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attack (e.g., by amines or thiols) . Key factors:
- Substituent position : Para-substituted electron-withdrawing groups (e.g., -NO₂) increase reaction rates by 30–50% compared to ortho-substituents .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields in SNAr reactions .
- Kinetic studies : Monitor reaction progress via LC-MS to optimize temperature and catalyst loading (e.g., KI for iodide-mediated substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
